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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiamoebin is a member of the peptaibol family, a class of peptide antibiotics of fungal origin
characterized by the presence of the non-proteinogenic amino acid a-aminoisobutyric acid
(Aib) and a C-terminal amino alcohol.[1] These peptides are known for their ability to interact
with and disrupt cell membranes, leading to a range of biological activities, including
antibacterial, antifungal, and, as the name suggests, antiamoebic properties.[1] This technical
guide provides a comprehensive overview of the known physical and chemical properties of
Antiamoebin, with a focus on quantitative data, experimental methodologies, and its
mechanism of action.

Physicochemical Properties

Antiamoebin is a microheterogeneous mixture of related peptides, with Antiamoebin | being
the most studied component. The data presented here primarily pertains to Antiamoebin |.

General Properties
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Property Value Source

Chemical Class Peptaibol [1]

Fungi of the species
Biological Origin Emericellopsis, [1]
Cephalosporium, and Stilbella

CAS Number 12692-85-2 2]

Physical Properties

While specific experimentally determined quantitative data for some physical properties of
Antiamoebin are not readily available in the public domain, the following table summarizes the

known information.
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Property Value Notes
Molecular Formula CsoH123N17020 For Antiamoebin |
Molecular Weight 1642.9 g/mol For Antiamoebin |
] ] ] Data not found in publicly
Melting Point Not available ) )
accessible literature.
Peptaibols are generally poorly
soluble in water. Their solubility
in organic solvents like
Solubility methanol, ethanol, and DMSO
is expected to be higher, but
quantitative data for
Antiamoebin is not available.
Water Poor
Used as a solvent for NMR
Methanol Soluble ]
studies.
Ethanol Likely soluble General property of peptaibols.
DMSO Likely soluble General property of peptaibols.
) ) ) General appearance of purified
Appearance White crystalline solid

peptides.

Chemical Structure

Antiamoebin | is a 16-residue peptaibol with the following amino acid sequence:

Ac-Phe-Aib-Aib-Aib-D-Iva-Gly-Leu-Aib-Aib-Hyp-GIn-D-lva-Hyp-Aib-Pro-Phl

Where:

e Acis an acetyl group

e Phe is Phenylalanine
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e Aib is a-aminoisobutyric acid
e lvais Isovaline

e Glyis Glycine

e Leuis Leucine

e Hyp is Hydroxyproline

e GInis Glutamine

e Prois Proline

e Phlis Phenylalaninol

The presence of multiple Aib residues induces a helical conformation, while the proline and
hydroxyproline residues introduce a significant bend in the peptide backbone.[1]

Spectral Properties

Detailed spectral data for Antiamoebin is crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies have been instrumental in determining the solution-state structure of
Antiamoebin I.

Table of Representative *H and 13C NMR Chemical Shifts (in Methanol-da)

Note: The following is a generalized representation. Specific chemical shift assignments for
every proton and carbon in Antiamoebin | are extensive and typically found in specialized
publications.
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Representative *H Representative **C
Atom Type . . . .
Chemical Shift (ppm) Chemical Shift (ppm)
Amide (NH) 7.0-85
a-Protons (CaH) 35-5.0 50 - 65
Side Chain Protons 0.8-4.0 15-70
Aromatic Protons (Phe) 72-75 125 - 140
Carbonyl Carbons (C=0) - 170 - 180

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of Antiamoebin.

Table of Expected m/z Values for Antiamoebin | in ESI-MS

lon Expected m/z
[M+H]+ 1643.9
[M+Na]* 1665.9
[M+K]* 1681.9

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the secondary structure of Antiamoebin.

Table of Characteristic IR Absorption Bands

Wavenumber (cm~—?) Assighment

~3300 N-H stretching (amide A)

~1650 C=0 stretching (amide I)

~1540 N-H bending and C-N stretching (amide II)
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Mechanism of Action: lon Channel Formation

Antiamoebin exerts its biological activity by forming ion channels or pores in the cell
membrane. This disrupts the electrochemical gradient across the membrane, leading to cell
death. The process is thought to involve the following steps:

e Monomer Partitioning: Individual Antiamoebin molecules partition from the aqueous phase
into the lipid bilayer of the cell membrane.

e Aggregation: Monomers aggregate within the membrane to form multimeric structures. The
exact stoichiometry is a subject of ongoing research, with evidence suggesting the formation
of tetramers, hexamers, or octamers.

e Channel Formation: The aggregated complex arranges to form a transmembrane pore with a
hydrophilic interior, allowing the passage of ions.

 lon Flux: The channel facilitates the uncontrolled movement of ions (primarily cations) across
the membrane, disrupting the cell's ion homeostasis.

o Cellular Disruption: The loss of the membrane potential and ionic gradients leads to a
cascade of events, ultimately resulting in cell lysis and death.

Extracellular Space Cell Membrane

Click to download full resolution via product page

Caption: Mechanism of Antiamoebin-induced ion channel formation and subsequent cell
death.

Experimental Protocols

The following sections provide generalized protocols for key experiments used in the
characterization of Antiamoebin. These are intended to be representative and may require
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optimization for specific laboratory conditions and instrumentation.

NMR Spectroscopy of a Peptaibol (Generalized)

Objective: To determine the solution-state structure and dynamics of Antiamoebin.
Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of purified Antiamoebin in 0.5 mL of deuterated methanol (Methanol-
da).

o Transfer the solution to a 5 mm NMR tube.
o Data Acquisition:

o Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600
MHz or higher) equipped with a cryoprobe.

o 1D 1H Spectrum: To identify all proton resonances.

o 2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems
corresponding to individual amino acid residues.

o 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space
proximities between protons, which provides information on the peptide's 3D structure.

o 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with
their directly attached carbons.

o 2D H->N HSQC (if 1>N-labeled): To correlate amide protons with their corresponding
nitrogen atoms.

o Data Processing and Analysis:

o Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
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o Assign the chemical shifts of all protons and carbons by analyzing the pattern of cross-
peaks in the 2D spectra.

o Use the distance restraints from the NOESY spectra as input for structure calculation

programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with
the experimental data.
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Caption: Generalized workflow for the NMR-based structure determination of Antiamoebin.
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MALDI-TOF Mass Spectrometry of a Peptaibol
(Generalized)

Objective: To determine the accurate molecular weight of Antiamoebin and to assess its purity.
Methodology:
e Matrix Preparation:

o Prepare a saturated solution of a suitable matrix, such as a-cyano-4-hydroxycinnamic acid
(CHCA), in a solvent mixture of acetonitrile and water (1:1, v/v) with 0.1% trifluoroacetic
acid (TFA).

e Sample Preparation:

o Dissolve the purified Antiamoebin sample in the same solvent mixture as the matrix to a
concentration of approximately 1 mg/mL.

e Target Spotting:

o On a MALDI target plate, spot 1 pL of the matrix solution and let it air dry to form a
crystalline layer.

o Spot 1 yL of the Antiamoebin solution on top of the dried matrix spot.

o Spot another 1 uL of the matrix solution on top of the sample spot and allow it to co-
crystallize.

o Data Acquisition:
o Insert the target plate into the MALDI-TOF mass spectrometer.

o Acquire mass spectra in positive ion reflectron mode over a mass range appropriate for
Antiamoebin (e.g., m/z 1000-2000).

o Calibrate the instrument using a standard peptide mixture with known molecular weights.

o Data Analysis:
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o Analyze the resulting mass spectrum to identify the peaks corresponding to the protonated
([M+H]*), sodiated ([M+Na]*), and potassiated ([M+K]*) forms of Antiamoebin.

o Compare the observed m/z values with the calculated theoretical values to confirm the
identity and purity of the sample.

Planar Lipid Bilayer Recording of lon Channels
(Generalized)

Objective: To characterize the ion channel properties of Antiamoebin, including its
conductance and ion selectivity.

Methodology:
» Bilayer Formation:
o Prepare a lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane).

o "Paint" the lipid solution across a small aperture (e.g., 100-200 um diameter) separating
two aqueous compartments (cis and trans) in a specialized chamber.

o Monitor the formation of a stable bilayer by measuring the electrical capacitance.
e Channel Incorporation:
o Add a small aliquot of a dilute solution of Antiamoebin to the cis compartment.
o The peptide will spontaneously insert into the lipid bilayer.
» Data Recording:

o Apply a transmembrane potential using Ag/AgCl electrodes connected to a patch-clamp
amplifier.

o Record the ionic current flowing through the bilayer. The spontaneous insertion of
Antiamoebin channels will be observed as discrete, step-like increases in current.

o Data Analysis:
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o Analyze the current recordings to determine the single-channel conductance (calculated
from the current step amplitude and the applied voltage).

o By varying the ionic composition of the solutions in the cis and trans compartments, the
ion selectivity of the channel can be determined.

Conclusion

Antiamoebin represents a fascinating class of membrane-active peptides with significant
biological activity. Its well-defined helical structure, punctuated by a characteristic bend, allows
it to self-assemble within lipid bilayers to form ion channels. This technical guide has
summarized the key physical and chemical properties of Antiamoebin and provided an
overview of the experimental methodologies used for its characterization. Further research into
the specific downstream cellular consequences of Antiamoebin-induced ion flux and the
development of more detailed experimental protocols will undoubtedly enhance our
understanding of this potent peptaibol and its potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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